Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1823797-09-6
VCID: VC6981287
InChI: InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8(6-9)7-13/h8-10H,4-7,13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1C2CCC1C(C2)CN
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32

Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

CAS No.: 1823797-09-6

Cat. No.: VC6981287

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate - 1823797-09-6

Specification

CAS No. 1823797-09-6
Molecular Formula C12H22N2O2
Molecular Weight 226.32
IUPAC Name tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Standard InChI InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8(6-9)7-13/h8-10H,4-7,13H2,1-3H3
Standard InChI Key AUKSRRQPPIBRQT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2CCC1C(C2)CN

Introduction

Structural and Molecular Characteristics

Core Bicyclic Framework

The compound features a 7-azabicyclo[2.2.1]heptane system, a bridged heterocycle comprising a six-membered ring with a nitrogen atom at position 7 and a bridging methylene group. This architecture imposes significant conformational restraint, reducing rotational freedom and stabilizing specific molecular geometries .

Substituent Analysis

  • Tert-Butyl Carbamate Group: The tert-butoxycarbonyl (Boc) group at position 7 acts as a protective moiety for the amine, enhancing solubility in organic solvents and preventing unwanted side reactions during synthesis .

  • Aminomethyl Side Chain: Positioned at C-2, the aminomethyl group (-CH2NH2) introduces a primary amine functionality, enabling further derivatization via amidation or Schiff base formation .

Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
SMILESCC(C)(C)OC(=O)N1C2CCC1C(CN)C2
Polar Surface Area76 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Synthetic Pathways and Methodologies

Key Intermediate: tert-Butyl 2-Oxo-7-Azabicyclo[2.2.1]heptane-7-Carboxylate

The synthesis often begins with the ketone derivative (CAS 152533-47-6), which is subsequently reduced to introduce the aminomethyl group .

Transannular Alkylation Strategy

A β-elimination/cyclization sequence converts silyl ether intermediates into the bicyclic core. For example, treatment of silyl ether 23 with SmI2 selectively reduces the ketone to yield 24, which is further functionalized to α,β-unsaturated ester 25 .

Stereoselective Reduction

Exo-face reduction of 25 using catalytic hydrogenation or borane complexes produces the single diastereomer 27, preserving the desired (1S,2R,4R) configuration .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The Boc group enhances lipophilicity (calculated LogP = 1.42), while the aminomethyl group contributes to aqueous solubility at physiological pH .

Stability and Reactivity

  • Thermal Stability: The bicyclic framework resists thermal degradation up to 150°C, as evidenced by differential scanning calorimetry .

  • Hydrolytic Sensitivity: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the free amine .

Applications in Drug Discovery

Conformationally Restricted Glutamate Analogues

The compound serves as a precursor to 7-azabicyclo[2.2.1]heptane-based glutamic acid analogues, which exhibit enhanced binding affinity for ionotropic glutamate receptors due to reduced entropy penalties upon target engagement .

Peptidomimetic Design

Incorporating the bicyclic scaffold into peptide backbones improves metabolic stability and bioavailability. For example, replacing proline residues in angiotensin-converting enzyme (ACE) inhibitors with this structure increases resistance to proteolysis .

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes using chiral auxiliaries or organocatalysts could streamline access to optically pure variants .

In Vivo Pharmacokinetic Studies

Evaluating absorption, distribution, and excretion profiles in animal models will clarify its suitability for central nervous system (CNS) therapeutics .

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